2,4-D (Standard)

Description

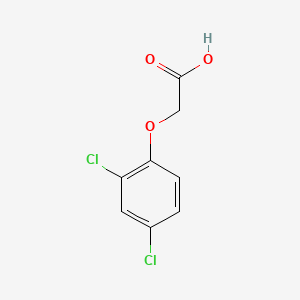

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSKIKFHRZPJSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3, Array | |

| Record name | 2,4-DICHLOROPHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-D | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0033 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4-dichlorophenoxyacetic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/2,4-dichlorophenoxyacetic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14214-89-2 (potassium salt), 2307-55-3 (ammonium salt), 2702-72-9 (hydrochloride salt), 3766-27-6 (lithium salt) | |

| Record name | 2,4-D [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0020442 | |

| Record name | 2,4-Dichlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4-dichlorophenoxyacetic acid is an odorless white to tan solid. Sinks in water. (USCG, 1999), Dry Powder; Liquid, White to yellow, crystalline, odorless powder. [herbicide]; [NIOSH] White solid; Primary formulations are as amine salt in aqueous solution and as ester in emulsifiable concentrate; [Reference #2], Solid, COLOURLESS CRYSTALS OR WHITE POWDER., White to yellow, crystalline, odorless powder., White to yellow, crystalline, odorless powder. [herbicide] | |

| Record name | 2,4-DICHLOROPHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, 2-(2,4-dichlorophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-D | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/389 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-Dichlorophenoxyacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041797 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-D | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0033 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/750 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2,4-D | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0173.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NTP, 1992), BP: 160 °C at 4 mm Hg, No boiling point at normal pressure; decomposes on heating, decomposes, Decomposes | |

| Record name | 2,4-DICHLOROPHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-D | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-D | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0033 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/750 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2,4-D | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0173.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Decomposes (NTP, 1992), Needles from alcohol. Solubility in water: 3.5% /2,4-D, sodium salt/, In water, 677 ppm at 25 °C, In water, 540 ppm at 20 °C, Soluble in organic solvents, 67.3 g/400 mL acetone at 25 °C; 0.94 g/100 mL benzene at 28 °C; 0.63 g/100 mL carbon disulfide at 29 °C; 0.16 g/100 mL carbon tetrachloride at 25 °C; 0.08 g/100 mL diesel oil and kerosene at 25 °C; 78.5 g/100 mL dioxane at 31 °C; 10.3 g/100 mL ethanol (50%) at 25 °C; 100 g/100 mL ethyl alcohol (95%) at 25 °C; 27.0 g/100 mL ethyl ether at 25 °C; 24.8 g/100 mL isopropanol at 31 °C; 25 g/100 mL methyl isobutyl ketone at 25 °C; 0.52 g/100 mL ortho-dichlorobenzene at 25 °C; 0.058 g/100 mL toluene at 25 °C, In ethanol 1250, diethyl ether 243, heptane 1.1, toluene 6.7, xylene 5.8 (all in g/kg, 20 °C); in octanol 120 g/L (25 °C). Insoluble in petroleum oils, 0.677 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.031 (very poor), 0.05% | |

| Record name | 2,4-DICHLOROPHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-D | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-Dichlorophenoxyacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041797 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-D | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0033 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4-D | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0173.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.563 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.42 at 25 °C, Relative density (water = 1): 0.7-0.8, 1.57 | |

| Record name | 2,4-DICHLOROPHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-D | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-D | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0033 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/750 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2,4-D | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0173.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

7.63 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.63 | |

| Record name | 2,4-DICHLOROPHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/750 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0 mmHg at 68 °F ; 0.4 mmHg at 320 °F (NTP, 1992), 0.00000014 [mmHg], 1.40X10-7 mm Hg at 20 °C (1.86X10-2 mPa at 25 °C), Vapor pressure, Pa at 25 °C: 0.01 (negligible), 0.4 mmHg at 320 °F, (320 °F): 0.4 mmHg | |

| Record name | 2,4-DICHLOROPHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-D | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/389 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-D | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-D | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0033 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/750 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2,4-D | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0173.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Major impurities /found/ in technical 2,4-D: 2,6-Dichlorophenoxyacetic acid, 0.5-1.5%; 2-Monochlorophenoxyacetic acid, 0.1-0.5%; 4-Monochlorophenoxyacetic acid, 0.2-0.8%; Bis(2,4-dichlorophenoxy) acetic acid, 0.1-2.0%; ... 2-Chlorophenol, 0.0004-0.04%; 4-Chlorophenol, 0.0004-0.005%; Water, 0.1-0.8%., 2,4-Dichlorophenol; Chlorinated diphenyl ethers; Bis-2,4-dichlorophenoxymethane; ... di- and tri-chlorodibenzofurans and chlorodibenzo-p-dioxins., Analysis of 28 samples of technical 2,4-D by gas chromatography showed that hexachlorodioxins were present in only one sample, at less than 10 ppm. The dioxin most likely to be formed (2,7-dichlorodibenzo-p-dioxin) was not found. The major impurity in technical 2,4-D was identified as bis-(2,4-dichlorophenoxy)methane, at 30 ppm., Wastes from 2,4-D production may contain a number of constituents, including 2,4-dichlorophenol, 2,6-dichlorophenol, 2,4,6-trichlorophenol, and chlorophenol polymers., For more Impurities (Complete) data for 2,4-D (6 total), please visit the HSDB record page. | |

| Record name | 2,4-D | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to yellow crystalline powder /SRP: yellow color is phenolic impurities/, Colorless powder, White to yellow, crystalline ... powder, Crystals from benzene | |

CAS No. |

94-75-7 | |

| Record name | 2,4-DICHLOROPHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (2,4-Dichlorophenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-D [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hedonal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-(2,4-dichlorophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dichlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-D | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2577AQ9262 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-D | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-Dichlorophenoxyacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041797 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-D | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0033 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/750 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic acid, (2,4-dichlorophenoxy)- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AG682428.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

280 °F (NTP, 1992), 138 °C, 140.5 °C, 140 °C, 280 °F | |

| Record name | 2,4-DICHLOROPHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-D | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-Dichlorophenoxyacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041797 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-D | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0033 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/750 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2,4-D | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0173.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

A Technical Guide to 2,4-D Certified Reference Materials for Researchers and Drug Development Professionals

Introduction: 2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic auxin widely used as a selective herbicide. Its impact on plant physiology and potential effects on other biological systems have made it a subject of extensive research. For accurate and reproducible studies, the use of a well-characterized Certified Reference Material (CRM) is paramount. This guide provides an in-depth overview of commercially available 2,4-D CRMs, their certification, and technical applications for researchers, scientists, and drug development professionals.

Commercially Available 2,4-D Certified Reference Materials

Several reputable suppliers offer 2,4-D Certified Reference Materials, ensuring high purity and traceability for analytical and research purposes. These materials are produced and certified under stringent quality management systems, such as ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories) and ISO 17034 (General requirements for the competence of reference material producers).[1][2][3][4] This ensures the reliability and accuracy of the certified values.

Key suppliers include MilliporeSigma (formerly Sigma-Aldrich), LGC Standards, and Thermo Fisher Scientific. Their 2,4-D CRMs are typically traceable to primary materials from National Metrology Institutes (NMIs) like the National Institute of Standards and Technology (NIST).[1][4]

Table 1: Representative Quantitative Data for 2,4-D Certified Reference Materials

| Parameter | Specification | Method | Notes |

| Purity | ≥99.5% | qNMR, HPLC, GC | The certified purity is a critical parameter for accurate standard preparation. |

| Certified Concentration (if in solution) | e.g., 1000 µg/mL ± 5 µg/mL | Gravimetric preparation, verified by analytical method | The uncertainty value is crucial for calculating the overall uncertainty of a measurement. |

| Identity | Conforms to structure | NMR, Mass Spectrometry, IR | Confirms the chemical structure of the material. |

| Traceability | Traceable to NIST SRM | --- | Ensures the metrological traceability of the certified value. |

Note: The exact values and uncertainties are provided in the Certificate of Analysis (CoA) for each specific lot of the CRM. Users must always refer to the CoA for the most accurate and up-to-date information.

Experimental Protocols

The use of a 2,4-D CRM is essential for the validation and quality control of analytical methods. Below are detailed methodologies for common analytical techniques used for the quantification of 2,4-D.

High-Performance Liquid Chromatography (HPLC) Method for Quantification of 2,4-D

This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

a. Standard Preparation:

-

Accurately weigh a suitable amount of the 2,4-D CRM.

-

Dissolve the material in a known volume of a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards.

b. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acidified water (e.g., with 0.1% formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV detector at 280 nm.

c. Sample Analysis:

-

Prepare the sample by extracting the 2,4-D into a suitable solvent.

-

Filter the sample extract through a 0.45 µm filter.

-

Inject the prepared sample and calibration standards into the HPLC system.

-

Quantify the 2,4-D concentration in the sample by comparing its peak area to the calibration curve generated from the CRM standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Quantification of 2,4-D

This method often requires derivatization of the 2,4-D to increase its volatility.

a. Standard and Sample Preparation with Derivatization:

-

Prepare stock and calibration standards of 2,4-D CRM as described for HPLC.

-

For both standards and samples, perform a derivatization step, for example, by methylation using diazomethane or a similar reagent to convert the carboxylic acid to its methyl ester.

-

Extract the derivatized 2,4-D into a suitable organic solvent (e.g., hexane).

b. GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

-

Mass Spectrometer: Electron ionization (EI) mode with selected ion monitoring (SIM) for characteristic ions of the derivatized 2,4-D.

c. Data Analysis:

-

Identify the derivatized 2,4-D peak based on its retention time and mass spectrum.

-

Quantify the analyte using a calibration curve constructed from the derivatized CRM standards.

Signaling Pathways of 2,4-D

Understanding the mechanism of action of 2,4-D is crucial for its application in research and for assessing its potential biological effects.

2,4-D as a Synthetic Auxin in Plants

2,4-D mimics the natural plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible broadleaf plants. It is absorbed through the leaves and translocated to the meristems. At the molecular level, 2,4-D binds to auxin receptors, leading to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes. This disrupts normal plant growth processes.

Caption: 2,4-D mimics auxin, leading to the degradation of repressors and uncontrolled gene expression.

2,4-D Induced Apoptosis in Mammalian Cells

In non-plant systems, such as mammalian cells, 2,4-D has been shown to induce apoptosis (programmed cell death). This process is often mediated through the mitochondrial pathway.

Caption: 2,4-D can induce apoptosis in mammalian cells via the mitochondrial release of Cytochrome c.

Conclusion

The use of 2,4-D Certified Reference Materials is indispensable for any research or analytical work involving this compound. The high purity, certified concentration, and traceability of these materials ensure the reliability and validity of experimental results. This guide provides a foundational understanding of the available CRMs, their application in common analytical protocols, and the key signaling pathways affected by 2,4-D, serving as a valuable resource for the scientific community. Researchers should always consult the specific Certificate of Analysis provided by the supplier for detailed information on a particular CRM lot.

References

- 1. search-library.ucsd.edu [search-library.ucsd.edu]

- 2. xtbg.ac.cn [xtbg.ac.cn]

- 3. Induction of apoptosis in human lymphocytes by the herbicide 2,4-dichlorophenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 2,4-D as a Synthetic Auxin in Plant Tissue Culture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic auxin, a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[1] While widely known for its application as a selective herbicide for broadleaf weeds, 2,4-D is a cornerstone of plant tissue culture, primarily utilized for the induction of callus and the initiation of somatic embryogenesis.[2] Its stability and potent auxin activity make it an invaluable tool for plant propagation, genetic transformation, and the production of secondary metabolites. This guide provides a comprehensive technical overview of the use of 2,4-D in plant tissue culture, including its mechanism of action, experimental protocols, and quantitative data on its application.

Mechanism of Action

At the molecular level, 2,4-D mimics natural auxin, but it is more resistant to enzymatic degradation within the plant, leading to a sustained and potent response.[3] The primary mechanism of action involves its binding to auxin receptors, specifically the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and related AUXIN SIGNALING F-BOX (AFB) proteins.[4][5] This binding event promotes the degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. The degradation of these repressors derepresses the expression of auxin-responsive genes, leading to a cascade of physiological effects, including cell division, elongation, and differentiation.[4] At the high concentrations used in herbicide applications, this leads to uncontrolled growth and eventually cell death.[6] However, at the lower concentrations typically used in plant tissue culture, this effect is harnessed to stimulate the formation of callus, an undifferentiated mass of cells.[7]

The signaling cascade initiated by 2,4-D can also lead to the production of other plant hormones, such as ethylene and abscisic acid, which can influence the morphogenic response of the cultured tissues.[1][8]

Caption: Simplified signaling pathway of 2,4-D in plant cells.

Data Presentation: 2,4-D Concentrations for Callus Induction

The optimal concentration of 2,4-D for callus induction is highly dependent on the plant species and the type of explant used. The following table summarizes effective concentrations reported in various studies. It is recommended to perform a concentration optimization experiment for any new plant species or explant type.

| Plant Species | Explant Type | 2,4-D Concentration (mg/L) | Reference |

| Triticum aestivum (Wheat) | Mature Embryo | 4.0 - 6.0 | [9] |

| Oryza sativa (Rice) | Mature Seed | 2.0 | [10] |

| Zingiber officinale (Ginger) | Young Leaves | 2.0 (in combination with 1.0 mg/L BA) | [11] |

| Taxus brevifolia | Twig | 1.5 | [12] |

| Tephrosia tinctoria | Leaf | 2.0 | [13] |

| Citrullus colocynthis | Leaf | 1.0 - 1.5 | [14] |

| Switchgrass | Mature Caryopses | 11.3 - 45 µM | [15] |

Experimental Protocols

A successful plant tissue culture experiment using 2,4-D involves several critical steps, from the preparation of sterile media and explants to the induction of callus and subsequent regeneration.

Media Preparation: Murashige and Skoog (MS) Medium

MS medium is the most commonly used basal medium for plant tissue culture.[16][17]

Composition of MS Medium (per Liter):

| Component | Quantity |

| Macronutrients | |

| Ammonium Nitrate (NH₄NO₃) | 1650 mg |

| Potassium Nitrate (KNO₃) | 1900 mg |

| Calcium Chloride, anhydrous (CaCl₂) | 332.2 mg |

| Magnesium Sulfate (MgSO₄) | 180.7 mg |

| Potassium Dihydrogen Phosphate (KH₂PO₄) | 170 mg |

| Micronutrients | |

| Boric Acid (H₃BO₃) | 6.2 mg |

| Manganese Sulfate (MnSO₄·H₂O) | 16.9 mg |

| Zinc Sulfate (ZnSO₄·7H₂O) | 8.6 mg |

| Potassium Iodide (KI) | 0.83 mg |

| Sodium Molybdate (Na₂MoO₄·2H₂O) | 0.25 mg |

| Copper Sulfate (CuSO₄·5H₂O) | 0.025 mg |

| Cobalt Chloride (CoCl₂·6H₂O) | 0.025 mg |

| Iron Source | |

| Ferrous Sulfate (FeSO₄·7H₂O) | 27.8 mg |

| Disodium EDTA (Na₂EDTA·2H₂O) | 37.3 mg |

| Vitamins and Organics | |

| myo-Inositol | 100 mg |

| Nicotinic Acid | 0.5 mg |

| Pyridoxine·HCl | 0.5 mg |

| Thiamine·HCl | 0.1 mg |

| Glycine | 2.0 mg |

| Carbon Source | |

| Sucrose | 30 g |

| Gelling Agent | |

| Agar | 6-8 g |

Protocol:

-

Dissolve the MS basal salts and vitamins in distilled water.

-

Add sucrose and dissolve completely.

-

Add the desired amount of 2,4-D from a stock solution.

-

Adjust the pH of the medium to 5.7-5.8 using 1N NaOH or 1N HCl.[18]

-

Add the gelling agent (e.g., agar) and heat to dissolve.

-

Dispense the medium into culture vessels.

-

Sterilize the medium by autoclaving at 121°C and 15 psi for 15-20 minutes.[19]

Preparation of 2,4-D Stock Solution (1 mg/mL)

Stock solutions are prepared to avoid repeated weighing of small quantities of growth regulators.[20]

Protocol:

-

Weigh 100 mg of 2,4-D powder.

-

Dissolve the powder in a small volume (2-5 mL) of 1N NaOH or 95% ethanol.[20][21]

-

Once fully dissolved, bring the final volume to 100 mL with sterile distilled water.[21]

-

Store the stock solution in a sterile, labeled container at 4°C for several months or at -20°C for long-term storage.[20]

Explant Preparation and Sterilization

The choice of explant (e.g., leaf, stem, root, seed) and its proper sterilization are critical for successful tissue culture.[19]

General Sterilization Protocol:

-

Wash the explant material thoroughly under running tap water.

-

Immerse the explant in a detergent solution (e.g., a few drops of Tween-20 in water) and agitate for 5-10 minutes.

-

Rinse with distilled water.

-

In a laminar flow hood, immerse the explant in 70% ethanol for 30-60 seconds.[22]

-

Rinse with sterile distilled water.

-

Immerse the explant in a 10-20% commercial bleach solution (0.5-1.0% sodium hypochlorite) for 10-20 minutes. The duration will vary depending on the explant's sensitivity.[23]

-

Rinse the explant 3-5 times with sterile distilled water to remove all traces of the sterilizing agent.[23]

Callus Induction and Somatic Embryogenesis

Protocol:

-

Aseptically place the sterilized explants onto the prepared MS medium supplemented with the appropriate concentration of 2,4-D.

-

Incubate the cultures in a growth chamber at 25 ± 2°C, typically in the dark to promote callus formation.

-

Subculture the developing callus onto fresh medium every 3-4 weeks.

-

For somatic embryogenesis, the embryogenic callus is typically transferred to a medium with a reduced concentration of 2,4-D or an auxin-free medium to promote embryo development and maturation.[24]

Caption: A typical workflow for plant tissue culture using 2,4-D.

Conclusion

2,4-D remains an essential tool in plant tissue culture, enabling fundamental research and biotechnological applications. Its potent auxin activity, when carefully controlled, allows for the reliable induction of callus and the initiation of somatic embryogenesis from a wide variety of plant species. A thorough understanding of its mechanism of action and the optimization of experimental protocols are key to harnessing the full potential of this versatile synthetic auxin. This guide provides a foundational framework for researchers and scientists to effectively utilize 2,4-D in their plant tissue culture endeavors.

References

- 1. xtbg.ac.cn [xtbg.ac.cn]

- 2. 2,4-D: Significance and symbolism [wisdomlib.org]

- 3. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. 2,4-D - Cultivar Magazine [revistacultivar.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. biotechrep.ir [biotechrep.ir]

- 13. researchgate.net [researchgate.net]

- 14. High efficient somatic embryogenesis development from leaf cultures of Citrullus colocynthis (L.) Schrad for generating true type clones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. toku-e.com [toku-e.com]

- 16. himedialabs.com [himedialabs.com]

- 17. MS media (Murashige - Skoog) composition and preparation - Sharebiology [sharebiology.com]

- 18. Does 2,4-dichlorophenoxyacetic acid (2,4-D) induce genotoxic effects in tissue cultured Allium roots? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. labassociates.com [labassociates.com]

- 20. phytotechlab.com [phytotechlab.com]

- 21. researchgate.net [researchgate.net]

- 22. plantcelltechnology.com [plantcelltechnology.com]

- 23. plantcelltechnology.com [plantcelltechnology.com]

- 24. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the 2,4-D Standard for Herbicide Residue Analysis

Introduction: 2,4-Dichlorophenoxyacetic acid (2,4-D) is a selective, systemic herbicide widely utilized for the control of broadleaf weeds in various agricultural and non-agricultural settings.[1][2][3] Its extensive use necessitates robust and reliable analytical methods for monitoring its residues in environmental samples, food commodities, and biological matrices to ensure regulatory compliance and assess potential human exposure.[2][4] This guide provides an in-depth overview of the use of 2,4-D analytical standards in residue analysis, detailing experimental protocols, data presentation, and analytical workflows for researchers and professionals in the field.

Physicochemical Properties of 2,4-D Analytical Standard

An analytical standard is a highly purified compound used as a reference material in quantitative analysis.[1] The accuracy of residue analysis is fundamentally dependent on the quality and correct handling of the standard. Key properties of the 2,4-D standard are summarized below.

| Property | Value |

| Chemical Name | 2-(2,4-dichlorophenoxy)acetic acid |

| CAS Number | 94-75-7 |

| Molecular Formula | C₈H₆Cl₂O₃ |

| Molecular Weight | 221.04 g/mol [5][6] |

| Melting Point | 136-140 °C[5] |

| Vapor Pressure | 0.4 mmHg (at 160 °C)[5] |

| Solubility | Soluble in ethanol (100 mg/ml), DMSO (30 mg/ml), DMF (30 mg/ml), and acetone. Water solubility is 677 ppm at 25 °C.[3][6][7] |

| Appearance | White solid / Needles from alcohol[6][8] |

Experimental Protocols

Preparation of Standard Solutions

Accurate preparation of standard solutions is critical for the calibration of analytical instruments and the quantification of 2,4-D residues.

a) Stock Solution Preparation (e.g., 1000 µg/mL):

-

Weighing: Accurately weigh 100 mg of the 2,4-D analytical standard (purity ≥ 98%) using an analytical balance.

-

Dissolution: Transfer the weighed standard into a 100 mL Class A volumetric flask.

-

Solvent Addition: Add a suitable solvent, such as acetonitrile or methanol, to dissolve the standard completely.[9] Using an ultrasonic bath can aid dissolution.

-

Dilution to Volume: Bring the solution to the 100 mL mark with the same solvent.

-

Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

-

Storage: Transfer the stock solution to an amber glass vial and store it in a freezer at -18°C to -20°C.[3][9] Stock solutions prepared in this manner can be stable for several months.[9]

b) Working Standard Solutions: Working standards are prepared by serially diluting the stock solution to create a range of concentrations for the calibration curve (e.g., 0.01 to 1.0 µg/mL).

-

Intermediate Solution (e.g., 10 µg/mL): Pipette 1 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to volume with a solvent mixture compatible with the analytical method (e.g., 50:50 acetonitrile:water).[9]

-

Calibration Standards: Prepare a series of calibration standards by diluting the intermediate solution. For example, to prepare a 0.1 µg/mL standard, pipette 1 mL of the 10 µg/mL intermediate solution into a 100 mL volumetric flask and dilute to volume.

Sample Preparation: Extraction and Cleanup

The goal of sample preparation is to extract 2,4-D from the sample matrix and remove interfering components prior to instrumental analysis. The choice of method depends on the matrix type.

a) Water Samples (Liquid-Liquid Extraction & SPE):

-

Acidification: Acidify the water sample (e.g., 100 mL) to a pH of 2-3 with an acid like HCl to ensure 2,4-D is in its non-ionized form.

-

Solid-Phase Extraction (SPE):

-

Conditioning: Pre-condition a polymeric solid-phase extraction (SPE) cartridge with methanol followed by acidified water (e.g., 0.1 N HCl).[10]

-

Loading: Pass the acidified water sample through the SPE cartridge at a slow flow rate (e.g., 1 mL/min).[10]

-

Washing: Wash the cartridge with acidified water to remove polar interferences.[10]

-

Elution: Elute the retained 2,4-D with a suitable solvent, such as a mixture of acetonitrile and methanol containing acetic acid.[10]

-

-

Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.[10]

b) Solid Samples (e.g., Soil, Plant Tissues, Food): A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or a classical partitioning method is commonly used.

-

Homogenization: Homogenize a representative sample (e.g., 10 g of tomato) with water.[9]

-

Extraction: Add an extraction solvent (e.g., acetonitrile) and shake vigorously. For acidic herbicides like 2,4-D, acidification of the solvent may be necessary to improve extraction efficiency.[11]

-

Salting Out: Add partitioning salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation between the aqueous and organic layers.

-

Centrifugation: Centrifuge the sample to separate the layers and collect the supernatant (acetonitrile layer).

-

Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a tube containing a d-SPE sorbent (e.g., a mixture of PSA and C18) to remove interferences like fatty acids and pigments.

-

Final Preparation: Centrifuge again and filter the supernatant into a vial for LC-MS/MS or HPLC analysis.

Instrumental Analysis

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a common and cost-effective method for 2,4-D analysis, particularly for samples with higher concentrations.[4][12]

| Parameter | Typical Conditions |

| Column | XDB-C₁₈ or similar reversed-phase column (e.g., 4.6 x 75 mm, 4 µm)[4][10] |

| Mobile Phase | Gradient elution with Acetonitrile and 0.02 M ammonium acetate (containing 0.1% formic acid) or a similar acidified water/acetonitrile mixture.[4] |

| Flow Rate | 1.0 mL/min[4] |

| Injection Volume | 10-20 µL[10][12] |

| Detection | UV detector set at 230 nm[4] |

| Retention Time | Approximately 4.7 ± 0.3 minutes (will vary with specific method)[4] |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for trace-level residue analysis due to its high sensitivity and selectivity.[11][12]

| Parameter | Typical Conditions |

| Ionization Mode | Electrospray Ionization (ESI) in negative ion mode[9][13] |

| Column | C8 or C18 reversed-phase column[11] |

| Mobile Phase | Gradient of (A) water with 0.1% acetic acid and (B) acetonitrile/methanol (80:20, v/v) with 0.1% acetic acid.[10] |

| Ion Transitions | Monitoring of specific precursor-to-product ion transitions for quantification and confirmation. For 2,4-D, this could involve monitoring transitions from m/z 219 or 221. |

| Internal Standard | Use of a stable isotope-labeled internal standard, such as ¹³C-labeled 2,4-D, is recommended for improved accuracy.[11] |

Method Validation Data

Analytical methods must be validated to ensure they are fit for purpose. Key validation parameters are summarized below, with typical results from published methods.

| Validation Parameter | Typical Performance |

| Linearity (R²) | ≥ 0.999[12] |

| Limit of Detection (LOD) | 0.004 - 0.4 µg/L (in water)[12][14] |

| Limit of Quantification (LOQ) | 0.01 - 0.10 µg/L (in water); 0.01 mg/kg (in rice)[10][12][14] |

| Accuracy (Recovery) | 85% - 115%[9][12][14] |

| Precision (RSD) | < 15% |

Visualizations

Workflow for 2,4-D Residue Analysis

Decision Tree for Analytical Method Selection

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. glpbio.com [glpbio.com]

- 4. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,4-D PESTANAL , analytical standard 94-75-7 [sigmaaldrich.com]

- 6. (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. CN105622396A - 2,4-dichlorophenoxyacetic acid preparation method - Google Patents [patents.google.com]

- 9. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 10. epa.gov [epa.gov]

- 11. ovid.com [ovid.com]

- 12. deswater.com [deswater.com]

- 13. fao.org [fao.org]

- 14. researchgate.net [researchgate.net]

In-depth Technical Guide: Analytical Standard for CAS Number 94-75-7 (2,4-Dichlorophenoxyacetic Acid)

This technical guide provides a comprehensive overview of the analytical standard for CAS number 94-75-7, commonly known as 2,4-Dichlorophenoxyacetic acid (2,4-D). Designed for researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, analytical methodologies, experimental protocols, and toxicological profile.

Physicochemical and Toxicological Data

2,4-D is a selective herbicide widely used for the control of broadleaf weeds.[1][2] As a synthetic auxin, it mimics the natural plant hormone, leading to uncontrolled growth and eventual death in susceptible plants.[1][3] The analytical standard is a high-purity substance used as a reference in analytical testing.[4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2,4-Dichlorophenoxyacetic acid.

| Property | Value | Reference |

| CAS Number | 94-75-7 | [2][5] |

| Molecular Formula | C₈H₆Cl₂O₃ | [2][6] |

| Molecular Weight | 221.04 g/mol | [2][5][6] |

| Appearance | White to yellow crystalline powder | [2][6] |

| Melting Point | 138-140.5 °C | [2][5] |

| Boiling Point | 160 °C at 0.4 mmHg | [2] |

| Vapor Pressure | 1.40 x 10⁻⁷ mmHg at 25 °C | [4] |

| Water Solubility | 677 mg/L at 25 °C | [4][6] |

| pKa | 2.64 - 2.8 | [4][7] |

| Log Kow (Octanol-Water Partition Coefficient) | 2.81 | [4][6] |

Toxicological Data

This section provides a summary of the acute toxicity data for 2,4-D.

| Species | Route of Administration | LD₅₀ (Median Lethal Dose) | Reference |

| Rat | Oral | 639 - 1646 mg/kg | [3] |

| Mouse | Oral | 138 mg/kg | [3] |

| Rabbit | Dermal | >2000 mg/kg | [8] |

No Observed Adverse Effect Level (NOAEL):

-

In a chronic toxicity study in rats, the NOAEL was determined to be 5 mg/kg/day.[9]

Experimental Protocols for Analytical Determination

Accurate quantification of 2,4-D in various matrices is crucial for regulatory compliance, environmental monitoring, and research. Below are detailed protocols for the analysis of 2,4-D in water, soil, and food matrices.

Analysis of 2,4-D in Water by LC-MS/MS

This method is suitable for the quantitative determination of 2,4-D in drinking, ground, and surface water.[10]

2.1.1. Sample Preparation: Solid Phase Extraction (SPE)

-

Condition an Oasis MCX SPE cartridge (60 mg, 3 mL) by passing 1 mL of methanol followed by two 1 mL aliquots of 0.1 N HCl.

-

Apply the water sample to the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

-

Wash the cartridge with 1 mL of 0.1 N HCl.

-

Dry the cartridge under full vacuum for 30 seconds.

-

Elute the analytes with two 0.5 mL aliquots of a solution of acetonitrile and methanol (80:20, v/v) containing 0.1% acetic acid.

-

Evaporate the eluate to approximately 0.5 mL under a stream of nitrogen at 40°C.

-

Reconstitute the sample to a final volume of 1.0 mL with water containing 0.1% acetic acid.

2.1.2. Instrumental Analysis: LC-MS/MS

-

LC System: Applied Biosystems API5000 LC/MS/MS or equivalent.[11]

-

Column: Synergi Hydro-RP, 4.6 x 75 mm, 4 µm.[11]

-

Mobile Phase:

-

Gradient: 45% A and 55% B.[11]

-

Injection Volume: 10 µL.[11]

-

MS/MS Detection: Negative ion electrospray ionization (ESI) in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions:

Analysis of 2,4-D in Soil by HPLC-UV

This method outlines the extraction and analysis of 2,4-D from soil samples.[10]

2.2.1. Sample Preparation: Modified Soxhlet Extraction

-

Weigh 10 g of the soil sample into a porous thimble.

-

Extract the sample with acetonitrile in a modified Soxhlet apparatus.

-

Concentrate the extract in a rotary evaporator.

-

Dry the extract under a stream of ultra-high purity nitrogen.

-

Reconstitute the residue in 1 mL of acetonitrile.

-

Clean up the sample using a microcolumn of Florisil if necessary.

2.2.2. Instrumental Analysis: HPLC-UV

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: An appropriate mixture of acetonitrile and water with acidifiers like acetic acid or formic acid.

-

Detection Wavelength: 228 nm.[10]

-

Quantification: Based on a calibration curve prepared from the 2,4-D analytical standard.

Analysis of 2,4-D in Grains and Other Agricultural Products by GC-MS

This protocol is for the determination of 2,4-D in agricultural products.[12]

2.3.1. Sample Preparation: Extraction and Derivatization

-

Grind the sample to pass through a 420 µm sieve.

-

Weigh 10.0 g of the sample, add 20 mL of water, and let it stand for 2 hours.

-

Add 100 mL of acetone and 5 mL of 4 mol/L hydrochloric acid and homogenize for 3 minutes.

-

Filter the mixture and concentrate the filtrate to about 30 mL.

-

Transfer the concentrate to a separatory funnel containing 100 mL of 10% sodium chloride solution.

-

Extract the aqueous phase with ethyl acetate.

-

Dry the ethyl acetate extract with anhydrous sodium sulfate and concentrate.

-

Derivatization (Butyl Esterification): Add butyl esterification reagent (boron trifluoride in n-butanol) and heat to convert 2,4-D to its butyl ester.

2.3.2. Instrumental Analysis: GC-MS

-

GC System: A gas chromatograph coupled with a mass spectrometer.

-

Column: A suitable capillary column for pesticide analysis (e.g., DB-5ms).

-

Injector: Splitless mode.

-

Carrier Gas: Helium.

-

MS Detection: Electron Impact (EI) ionization in Selected Ion Monitoring (SIM) mode.

-

Quantification: Based on a calibration curve of the derivatized 2,4-D standard.

Signaling Pathways and Experimental Workflows

Herbicidal Mechanism of Action of 2,4-D

2,4-D acts as a synthetic auxin, leading to a cascade of events that disrupt normal plant growth in susceptible dicotyledonous plants. The process involves the perception of the herbicide by auxin receptors, leading to downstream signaling that includes the production of ethylene and reactive oxygen species (ROS), ultimately causing uncontrolled cell division and plant death.[1][13]

Caption: Signaling pathway of 2,4-D's herbicidal action.

General Analytical Workflow for 2,4-D Analysis

The following diagram illustrates a typical workflow for the analysis of 2,4-D in environmental or biological samples.

Caption: A typical workflow for the analysis of 2,4-D.

References

- 1. xtbg.ac.cn [xtbg.ac.cn]

- 2. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 3. npic.orst.edu [npic.orst.edu]

- 4. (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]

- 8. HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. epa.gov [epa.gov]

- 12. mhlw.go.jp [mhlw.go.jp]

- 13. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 2,4-Dichlorophenoxyacetic Acid Reference Material

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dichlorophenoxyacetic acid (2,4-D) reference material, including its physicochemical properties, analytical methodologies, and biological significance. Detailed experimental protocols and visual representations of key pathways and workflows are included to support research and development activities.

Physicochemical Properties of 2,4-D Reference Material

2,4-Dichlorophenoxyacetic acid (CAS No. 94-75-7) is a synthetic auxin widely used as a systemic herbicide.[1] As a reference material, its purity and well-defined characteristics are crucial for accurate analytical measurements. Certified Reference Materials (CRMs) for 2,4-D are available from various suppliers and are produced and certified in accordance with standards such as ISO 17034 to ensure traceability and reliability.[2][3]

| Property | Value | References |

| CAS Number | 94-75-7 | [1] |

| Molecular Formula | C₈H₆Cl₂O₃ | [4] |

| Molecular Weight | 221.04 g/mol | [4] |